2,2-Di-(fluoromethyl)propanol

Description

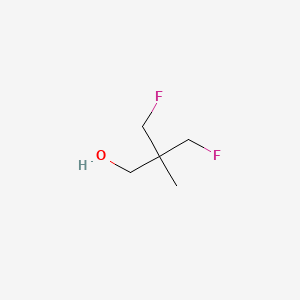

2,2-Di-(fluoromethyl)propanol (CAS: Not explicitly listed in evidence) is a fluorinated secondary alcohol with the molecular formula C₅H₈F₂O. Its structure features two fluoromethyl (-CH₂F) groups attached to the central carbon of a propanol backbone (C-O-H group on the second carbon). Comparisons below are inferred from structurally or functionally similar compounds (e.g., fluorinated alcohols, branched propanols) and theoretical reactivity trends.

Properties

Molecular Formula |

C5H10F2O |

|---|---|

Molecular Weight |

124.13 g/mol |

IUPAC Name |

3-fluoro-2-(fluoromethyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C5H10F2O/c1-5(2-6,3-7)4-8/h8H,2-4H2,1H3 |

InChI Key |

KJMLNXHHSHUHQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di-(fluoromethyl)propanol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methylpropan-1-ol with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require low temperatures and anhydrous conditions to prevent side reactions and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and scalability. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Di-(fluoromethyl)propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of new fluorinated compounds with different functional groups.

Scientific Research Applications

2,2-Di-(fluoromethyl)propanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Di-(fluoromethyl)propanol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Propanol (Isopropanol)

- Structure : Secondary alcohol with hydroxyl (-OH) on the second carbon.

- Key Differences: Fluorination in 2,2-di-(fluoromethyl)propanol introduces strong electron-withdrawing groups, altering polarity and boiling point. highlights that 2-propanol (boiling point ~82.6°C) has weaker intermolecular hydrogen bonding than primary alcohols (e.g., 1-propanol, BP: 97°C). Fluorination likely increases boiling point due to dipole-dipole interactions. Reactivity: Fluorinated derivatives are less nucleophilic than non-fluorinated alcohols.

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

- Structure: Hexafluorinated analog of 2-propanol.

- Key Differences: HFIP () is a strong eluent additive in HPLC due to its high polarity and acidity (pKa ~9.3). This compound, with fewer fluorine atoms, would have lower acidity and polarity. Applications: HFIP is used to separate structurally similar antimicrobials (e.g., ciprofloxacin). The di-fluorinated analog may lack sufficient polarity for such applications but could serve as a milder solvent .

2-Methyl-1-phenyl-2-propanol

- Structure : Branched secondary alcohol with a phenyl group (C₉H₁₂O).

- Key Differences: The phenyl group in 2-methyl-1-phenyl-2-propanol () introduces aromaticity and steric hindrance, reducing solubility in polar solvents. In contrast, this compound’s fluoromethyl groups enhance solubility in fluorinated solvents (e.g., HFCs). Toxicity: 2-Methyl-1-phenyl-2-propanol is moderately toxic (eye irritant), whereas fluorinated alcohols may exhibit distinct toxicity profiles due to metabolic stability of C-F bonds .

Physicochemical and Functional Comparison Table

| Property | This compound (Inferred) | 2-Propanol (Isopropanol) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2-Methyl-1-phenyl-2-propanol |

|---|---|---|---|---|

| Molecular Formula | C₅H₈F₂O | C₃H₈O | C₃H₂F₆O | C₉H₁₂O |

| Boiling Point | ~120–140°C (estimated) | 82.6°C | 58°C | 215–220°C |

| Polarity | High (fluorine-induced dipoles) | Moderate | Very high | Low (aromatic dominance) |

| Acidity (pKa) | ~10–12 (estimated) | ~19.1 | ~9.3 | ~16–18 |

| Nucleophilicity | Low | Moderate | Very low | Moderate |

| Applications | Potential solvent, pharma intermediate | Disinfectant, solvent | HPLC additive, polymer catalyst | Peroxide synthesis, fragrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.